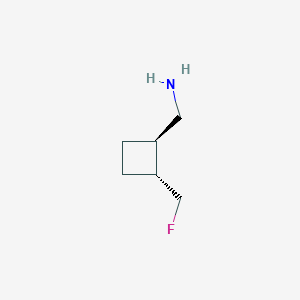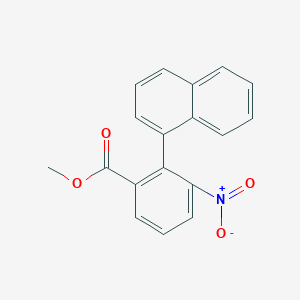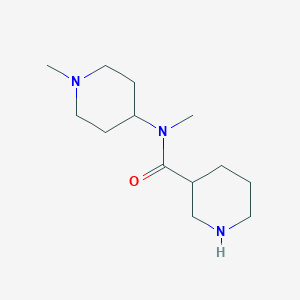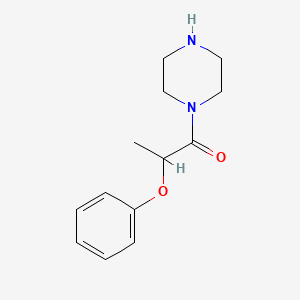![molecular formula C18H28N4O3 B13343059 tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13343059.png)
tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[55]undecane-3-carboxylate is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include a pyrazole ring, a diazaspiro undecane core, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-1H-pyrazol-5-amine with a suitable aldehyde to form an intermediate imine, followed by cyclization and esterification reactions . The reaction conditions often require the use of solvents like methanol and catalysts such as magnesium sulfate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity and leading to various biological effects. The diazaspiro core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives and spirocyclic compounds, such as:
- 3-tert-Butyl-1-o-tolyl-1H-pyrazol-5-amine
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic acid
Uniqueness
What sets tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate apart is its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the design of new molecules with specific biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C18H28N4O3 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
tert-butyl 5-(2-methylpyrazol-3-yl)-2-oxo-3,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C18H28N4O3/c1-17(2,3)25-16(24)22-9-6-18(7-10-22)11-15(23)19-12-13(18)14-5-8-20-21(14)4/h5,8,13H,6-7,9-12H2,1-4H3,(H,19,23) |
InChI-Schlüssel |
GKTSFUKEJMTAFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NCC2C3=CC=NN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/structure/B13342976.png)


![2-((R)-8-(3,5-Difluorophenyl)-8-methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)-N-((S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridin]-3-yl)acetamide](/img/structure/B13342996.png)
![8-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13343001.png)


![tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13343010.png)






